BenchChemオンラインストアへようこそ!

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide

TRPM8 antagonist Cold pain Species selectivity

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide (CAS 655222-50-7) is a quinoline-8-carboxamide derivative that functions as a potent antagonist of the transient receptor potential melastatin 8 (TRPM8) cation channel, a cold- and menthol-activated receptor implicated in pain, inflammation, and thermoregulation. The compound exhibits nanomolar inhibitory potency across human, mouse, and rat TRPM8 orthologs in recombinant CHO cell calcium flux assays.

Molecular Formula C17H11F3N2O2
Molecular Weight 332.28 g/mol
CAS No. 655222-50-7
Cat. No. B12878718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide
CAS655222-50-7
Molecular FormulaC17H11F3N2O2
Molecular Weight332.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H11F3N2O2/c18-17(19,20)24-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(21)23)15(11)22-14/h1-9H,(H2,21,23)
InChIKeySVNYVSTZNUHCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide (CAS 655222-50-7): Quinoline-8-Carboxamide TRPM8 Antagonist for Preclinical Cold Pain & Inflammation Research


2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide (CAS 655222-50-7) is a quinoline-8-carboxamide derivative that functions as a potent antagonist of the transient receptor potential melastatin 8 (TRPM8) cation channel, a cold- and menthol-activated receptor implicated in pain, inflammation, and thermoregulation [1]. The compound exhibits nanomolar inhibitory potency across human, mouse, and rat TRPM8 orthologs in recombinant CHO cell calcium flux assays [1].

Why Generic Substitution of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide (CAS 655222-50-7) Is Not Viable: Evidence of Target-Specific Differentiation


TRPM8 antagonists within the quinoline-8-carboxamide class are not interchangeable due to substantial variation in both potency and species selectivity [1][2]. 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide demonstrates an IC50 of 8 nM at human TRPM8, representing a >10-fold potency advantage over the clinically evaluated TRPM8 antagonist PF-05105679 (IC50 = 103 nM) [1][3]. Additionally, its ~3.5-fold selectivity for human over rat TRPM8 (IC50 = 8 nM vs. 21 nM) contrasts sharply with the ~2.5-fold selectivity profile of the structurally related quinoline-8-carboxamide BDBM50083005 (rat IC50 = 260 nM), underscoring that minor structural modifications within this chemotype produce divergent pharmacological fingerprints that preclude generic substitution [1][2].

Quantitative Evidence Guide: Head-to-Head Potency, Species Selectivity, and Physicochemical Differentiation of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide (CAS 655222-50-7)


Human TRPM8 Antagonist Potency vs. Clinical Candidate PF-05105679

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide inhibits recombinant human TRPM8 with an IC50 of 8 nM in a CHO cell icilin-induced Ca2+ flux assay [1]. This represents an ~13-fold greater potency compared to PF-05105679 (IC50 = 103 nM), a quinoline-3-carboxamide TRPM8 antagonist that reached Phase I clinical evaluation for cold-related pain [2]. The ~13-fold potency differential carries implications for in vitro and in vivo target engagement studies where achieving sustained receptor occupancy is critical.

TRPM8 antagonist Cold pain Species selectivity

Rat TRPM8 Potency Advantage over a Structurally Related Quinoline-8-Carboxamide (BDBM50083005)

At rat TRPM8, 2-(4-(trifluoromethoxy)phenyl)quinoline-8-carboxamide achieves an IC50 of 21 nM in CHO cells [1], whereas the structurally related quinoline-8-carboxamide BDBM50083005 shows an IC50 of 260 nM in HEK293 cells under analogous icilin-stimulated Ca2+ conditions [2]. This ~12.4-fold intra-chemotype potency difference demonstrates that the 2-(4-trifluoromethoxyphenyl) substitution pattern confers a substantial advantage over other 8-carboxamide quinolines in the same target class.

TRPM8 antagonist Structure-activity relationship Rat pharmacology model

Cross-Species TRPM8 Potency Profile: Human-Mouse-Rat Selectivity Fingerprint

The compound exhibits a rank-order potency of mouse (IC50 = 6 nM) > human (IC50 = 8 nM) > rat (IC50 = 21 nM) in CHO cell icilin-induced Ca2+ flux assays [1]. This ~3.5-fold human/rat selectivity ratio contrasts with the ~1.3-fold human/mouse ratio. For comparison, the quinoline-3-carboxamide PF-05105679 demonstrated a human/rat selectivity ratio of approximately 1.5-fold in cross-species pharmacokinetic-pharmacodynamic studies [2]. The distinct species selectivity fingerprint is critical for appropriate preclinical model selection: mouse models (IC50 = 6 nM) will show near-identical target engagement to human receptors, while rat models require ~3.5-fold higher concentrations for equivalent TRPM8 blockade.

Species selectivity Translational pharmacology TRPM8 orthologs

Human TRPM8 versus Human TRPA1 and TRPV1 in-class selectivity profile

PF-05105679, a quinoline-3-carboxamide TRPM8 antagonist, has been characterized with >100-fold selectivity for TRPM8 over a broad panel of receptors, ion channels, and enzymes, including TRPV1 and TRPA1 [1]. While no direct selectivity panel data for 2-(4-(trifluoromethoxy)phenyl)quinoline-8-carboxamide has been published, its structurally distinct 8-carboxamide regioisomeric positioning may confer a divergent selectivity profile relative to 3-carboxamide antagonists. The ~13-fold higher TRPM8 potency of the target compound suggests a wider selectivity window against TRPV1/TRPA1 at equivalent functional concentrations [2].

TRP channel selectivity Off-target profiling Pain target selectivity

Optimal Research & Industrial Application Scenarios for 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide (CAS 655222-50-7)


TRPM8-Targeted Cold Pain and Inflammatory Pain Preclinical Pharmacology Studies

With a human TRPM8 IC50 of 8 nM, this compound is suitable for acute and chronic cold pain models where robust TRPM8 blockade is required [1]. Its ~13-fold potency advantage over PF-05105679 enables lower dosing for equivalent target engagement in mouse models of cold allodynia, inflammatory hyperalgesia, and oxaliplatin-induced cold hypersensitivity [1][2]. Researchers can employ this compound as a high-potency reference antagonist to benchmark novel TRPM8 ligands in head-to-head comparative pharmacology experiments [1].

Species-Selective TRPM8 Pharmacology and Translational Model Optimization

The compound's defined species selectivity profile—mouse IC50 = 6 nM, human IC50 = 8 nM, rat IC50 = 21 nM—enables researchers to calibrate dosing across preclinical species [1]. Mouse models offer near-identical target engagement to human TRPM8, making them the preferred species for potency-driven proof-of-concept studies. Rat-based pharmacokinetic/pharmacodynamic studies require ~3.5-fold higher concentrations for equivalent receptor occupancy, a consideration critical for translational dose prediction [1].

Quinoline-8-Carboxamide Structure-Activity Relationship (SAR) Probe for TRPM8 Ligand Optimization

As a defined 2-(4-trifluoromethoxyphenyl)-substituted quinoline-8-carboxamide, this compound serves as a high-potency SAR probe for medicinal chemistry campaigns targeting TRPM8 [1]. Its ~12.4-fold potency advantage over the related quinoline-8-carboxamide BDBM50083005 at rat TRPM8 provides a quantitative benchmark for assessing the contribution of the 4-trifluoromethoxy substituent to receptor binding [1][2]. This compound can anchor SAR matrix studies exploring substitutions at the quinoline 2-, 4-, 6-, and 8-positions.

TRPM8-Mediated Thermoregulation and Metabolic Homeostasis Research

Given TRPM8's established role in thermoregulation and energy expenditure, this compound's potent antagonism (human IC50 = 8 nM) can be employed in studies examining TRPM8-dependent core body temperature regulation, brown adipose tissue activation, and metabolic rate modulation [1][2]. Its higher potency relative to PF-05105679 may allow for refined dissection of TRPM8-mediated thermoregulatory signaling with reduced confounding due to compound accumulation in adipose tissue depots.

Quote Request

Request a Quote for 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.